molecular formula C26H19FN4O3S B11274390 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11274390
M. Wt: 486.5 g/mol
InChI Key: HDYLXZJZDMQGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, methoxy, benzothiazolyl, and pyridazine moieties

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzothiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the pyridazine ring: This can be done through cyclization reactions involving hydrazine derivatives.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide include:

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C26H19FN4O3S

Molecular Weight

486.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C26H19FN4O3S/c1-15-3-12-20-22(13-15)35-26(29-20)16-4-8-18(9-5-16)28-25(33)24-21(34-2)14-23(32)31(30-24)19-10-6-17(27)7-11-19/h3-14H,1-2H3,(H,28,33)

InChI Key

HDYLXZJZDMQGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=O)C=C4OC)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.